molecular formula C18H16N2O2 B1635868 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 400073-98-5

1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1635868
CAS No.: 400073-98-5
M. Wt: 292.3 g/mol
InChI Key: NMTGQTGBOYBAHL-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound with a molecular formula of C19H16N2O2 This compound features a pyrazole ring substituted with phenyl and methylphenoxy groups, along with an aldehyde functional group

Preparation Methods

The synthesis of 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups, making it suitable for producing the desired pyrazole derivative.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes used in laboratory settings can be adapted for industrial purposes with appropriate scaling and optimization.

Chemical Reactions Analysis

1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and methylphenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism by which 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The pyrazole ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The phenyl and methylphenoxy groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives such as 5-amino-pyrazoles and 3-methyl-1-phenyl-1H-pyrazol-5-ol These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-methyl-5-(4-methylphenoxy)-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-8-10-15(11-9-13)22-18-16(12-21)17(19-20(18)2)14-6-4-3-5-7-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTGQTGBOYBAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166508
Record name 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-98-5
Record name 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400073-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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